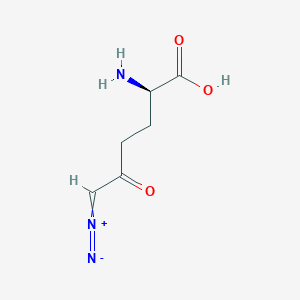

6-Diazo-5-oxo-D-norleucine

Vue d'ensemble

Description

6-Diazo-5-oxo-D-norleucine (6-DODN) is an important synthetic amino acid that has been used in a variety of scientific research applications, including biochemistry, physiology, and molecular biology. 6-DODN is a non-proteinogenic amino acid, meaning it is not one of the 20 amino acids found in proteins. It is a diazo compound, meaning it contains two nitrogen atoms in a double bond and is highly reactive. 6-DODN has several unique properties that make it a useful tool for researchers, and

Applications De Recherche Scientifique

Thérapeutique anticancéreuse

DON a été étudié pendant plus de 60 ans comme un thérapeutique anticancéreux potentiel {svg_1}. Des études cliniques de DON dans les années 1950 utilisant de faibles doses quotidiennes ont suggéré une activité antitumorale {svg_2}. Récemment, la reconnaissance que de multiples types de tumeurs sont dépendantes de la glutamine a renouvelé l'intérêt pour les inhibiteurs métaboliques tels que DON {svg_3}.

Inhibition du métabolisme de la glutamine

DON est un antagoniste de la glutamine à large spectre d'action {svg_4}. Il inhibe le métabolisme de la glutamine et procure une efficacité antitumorale dans un modèle murin de glioblastome {svg_5}.

Stratégies de prodrogues

Pour contourner la toxicité gastro-intestinale (GI), des stratégies de prodrogues pour DON ont été développées afin d'améliorer la délivrance du composé actif aux tissus tumoraux, y compris le SNC {svg_6}. Lorsque ces prodrogues sont administrées selon un schéma de faible dose quotidienne, approprié pour l'inhibition métabolique, elles sont robustes et efficaces sans toxicité significative {svg_7}.

Inhibiteur de la cytidine triphosphate synthétase 1 (CTPS1)

DON, un analogue de la glutamine, est utilisé comme inhibiteur pour étudier la fonction, la spécificité et les caractéristiques de la cytidine triphosphate synthétase 1 (CTPS1) {svg_8}.

Inhibiteur de la glutaminase

DON est utilisé pour inhiber le flux de glutamine (GLN) entre les cellules {svg_9}. Il est utilisé pour étudier la fonction et les caractéristiques de diverses glutaminases {svg_10}.

Clivage de l'ADN monocaténaire

Un antibiotique inhibiteur tumoral, DON, provoque des cassures simple brin de l'ADN {svg_11}. Ainsi, l'ADN plasmatique superenroulé a été transformé en une forme circulaire ouverte relâchée {svg_12}.

Amélioration de la thérapie par ultrasons

Dans un modèle de cancer du foie murin H22, la thérapie par US a perturbé sélectivement les vaisseaux sanguins tumoraux, conduisant à une augmentation de l'hypoxie tumorale et une augmentation de 1,67 fois de l'expression de la nitroréductase (NTR) {svg_13}. La thérapie combinée d'US et de nanoparticules de prodrogues DON activées par l'hypoxie (HDON-NPs) a démontré un effet synergique, résultant en un taux de suppression tumorale (TSR) de 90,2% ± 6,4%, soit 5,93 fois plus élevé que celui de la thérapie US seule {svg_14}.

Mécanisme D'action

Target of Action

6-Diazo-5-oxo-D-norleucine (DON) is a broadly active glutamine antagonist . It primarily targets glutamine-utilizing enzymes . These enzymes play a crucial role in various metabolic processes, including the synthesis of nucleosides, amino acids, and hexosamine sugars .

Mode of Action

DON inhibits its targets by covalent binding, or more precisely, by alkylation . Due to its structural similarity to glutamine, it can enter the catalytic centers of these enzymes and inhibit them . This inhibition disrupts the normal metabolic processes that rely on glutamine, leading to changes at the cellular level .

Biochemical Pathways

The primary biochemical pathway affected by DON is glutaminolysis . In this pathway, glutamine is hydrolyzed to glutamate and ammonia by the enzyme glutaminase . Glutamate, produced from glutamine by glutaminase and glutamine amidotransferase activities, may be further metabolized to alpha-ketoglutarate and provide a carbon skeleton source for the mitochondrial tricarboxylic acid cycle (TCA cycle) .

Pharmacokinetics

The pharmacokinetics of DON are currently under investigation. A phase I/IIa dose-escalation clinical trial is being conducted to assess the safety and pharmacokinetics of DON over a range of doses . The trial involves the administration of a single intravenous (IV) dose of DON to healthy adults, adults with uncomplicated malaria, and pediatric patients .

Result of Action

The inhibition of glutamine-utilizing enzymes by DON leads to a disruption in the normal metabolic processes of cells . This disruption can lead to apoptosis, or programmed cell death . In vitro studies have shown that DON treatment can cause DNA single-strand breaks .

Action Environment

The action, efficacy, and stability of DON can be influenced by various environmental factors. For instance, the recognition that multiple tumor types are glutamine-dependent has renewed interest in metabolic inhibitors such as DON . Furthermore, prodrug strategies for DON have been developed to enhance the delivery of the active compound to tumor tissues, including the CNS . These strategies aim to circumvent gastrointestinal (GI) toxicity, which was a major impediment to the successful clinical use of DON in the past .

Propriétés

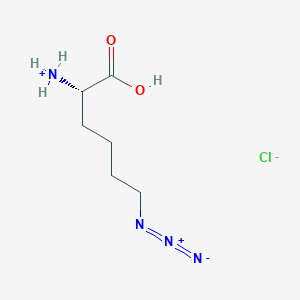

IUPAC Name |

(2R)-2-amino-6-diazo-5-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWQAMGASJSUIP-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)C=[N+]=[N-])C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)C=[N+]=[N-])[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71629-86-2 | |

| Record name | 6-Diazo-5-oxo-D-norleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071629862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Diazo-5-oxo-D-norleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-DIAZO-5-OXO-D-NORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG8X7GV6DB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

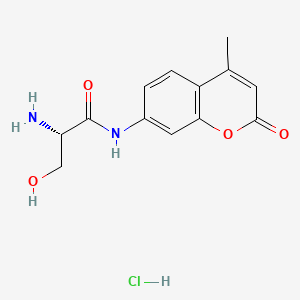

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

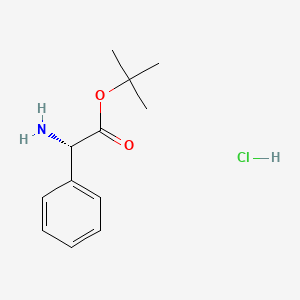

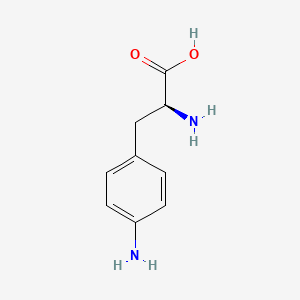

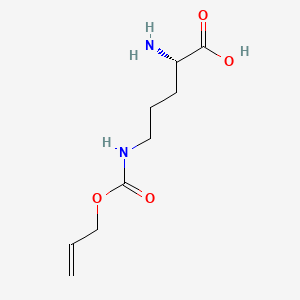

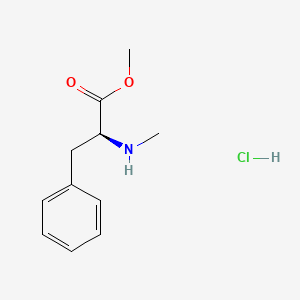

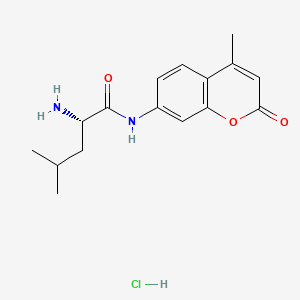

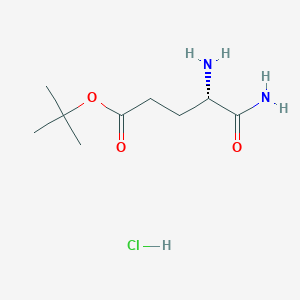

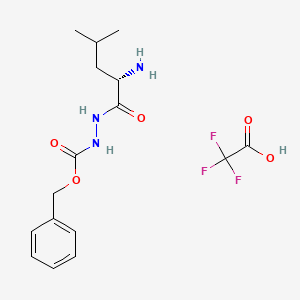

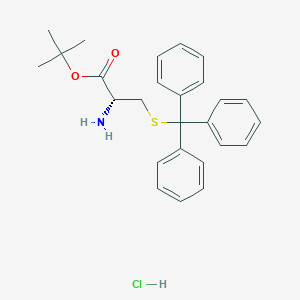

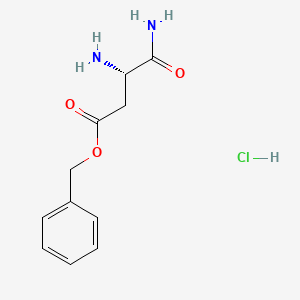

Feasible Synthetic Routes

Q & A

Q1: How does 6-Diazo-5-oxo-D-norleucine interact with γ-glutamyl transpeptidase, and what are the downstream effects?

A: this compound acts as an affinity label for γ-glutamyl transpeptidase []. This means it binds to the enzyme's active site due to its structural similarity to the substrate, D-glutamine. This binding is irreversible and leads to the inactivation of the enzyme []. The inactivation occurs through covalent modification, with approximately one molecule of the inhibitor binding to the enzyme's small subunit for every 69000 g of enzyme []. The presence of maleate, which enhances the enzyme's glutaminase activity, significantly speeds up the inactivation process []. This inactivation ultimately disrupts the enzyme's role in glutathione metabolism and amino acid transport.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.